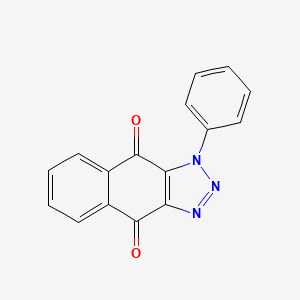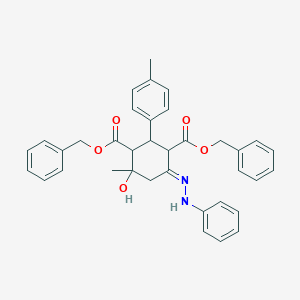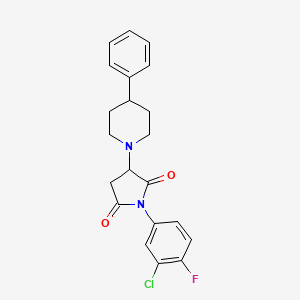![molecular formula C16H18Cl2N2O4 B11051601 4-acetyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051601.png)
4-acetyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrol-2-one core structure, which is a five-membered lactam ring, substituted with various functional groups including acetyl, dichlorophenyl, hydroxy, and hydroxyethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorobenzaldehyde, acetylacetone, and ethylenediamine. The key steps in the synthesis may include:
Condensation Reaction: The initial step involves the condensation of 2,4-dichlorobenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide to form an intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization with ethylenediamine under acidic conditions to form the pyrrol-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-acetyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
4-acetyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-acetyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-acetyl-5-phenyl-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The presence of the 2,4-dichlorophenyl group in 4-acetyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one imparts unique chemical and biological properties compared to its analogs. The dichlorophenyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature may also influence the compound’s binding affinity to specific enzymes or receptors, making it a valuable candidate for drug development.
Propriétés
Formule moléculaire |
C16H18Cl2N2O4 |
|---|---|
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
3-acetyl-2-(2,4-dichlorophenyl)-4-hydroxy-1-[2-(2-hydroxyethylamino)ethyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H18Cl2N2O4/c1-9(22)13-14(11-3-2-10(17)8-12(11)18)20(16(24)15(13)23)6-4-19-5-7-21/h2-3,8,14,19,21,23H,4-7H2,1H3 |
Clé InChI |
OCXZIERSIOOQNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)CCNCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 7-(3,5-dichlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11051530.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11051541.png)

![3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051569.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11051573.png)
![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]-](/img/structure/B11051579.png)
![1-(4-Fluorophenyl)-3-{1'-[(4-fluorophenyl)carbonyl]-4,4'-bipiperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11051583.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11051587.png)
![3-[1'-(1-Pyrrolidinylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11051592.png)
![6-(3-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051598.png)
![(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11051613.png)
